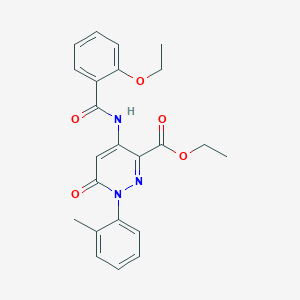

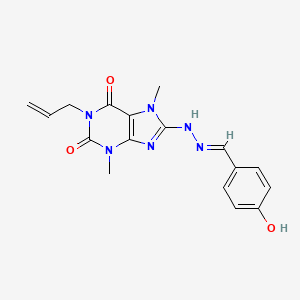

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, which is available from Fisher Scientific .

Molecular Structure Analysis

The molecular structure of related compounds such as “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” and “N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide” have been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” have been analyzed .科学的研究の応用

Microwave-Assisted Synthesis and Antiviral Activities

A study by Selvam et al. (2007) detailed the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, including derivatives similar in structure to the compound of interest. These synthesized compounds exhibited antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential in antiviral research Selvam et al., 2007.

Anticancer Activity of Quinazolinone Derivatives

Nowak et al. (2015) explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity. This underscores the compound's relevance in developing anticancer agents, particularly through palladium-catalyzed Buchwald–Hartwig coupling reactions Nowak et al., 2015.

C-H Amidation/Cyclization for Medicinally Important Compounds

Zhang et al. (2016) reported an Ir(III)-catalyzed direct C-H amidation/cyclization process, producing various functionalized quinazoline-2,4(1H,3H)-diones. These derivatives serve as key synthetic intermediates for biologically and medicinally important compounds, demonstrating the chemical versatility of the quinazolinone framework Zhang et al., 2016.

Antimalarial and Potential COVID-19 Applications

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, suggesting their utility in COVID-19 drug research. Theoretical calculations and molecular docking studies supported the potential of these derivatives in treating malaria and possibly COVID-19, further expanding the scope of quinazolinone derivatives in pharmaceutical research Fahim and Ismael, 2021.

Novel PI3K Inhibitors and Anticancer Agents

Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors, showcasing significant antiproliferative activities and potential as anticancer agents. The study provided insight into the SAR of these compounds, highlighting their therapeutic promise Shao et al., 2014.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline, followed by the addition of 1,3-benzodioxole-5-methanethiol and the subsequent reaction with a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2-amino-4-pentanone", "2-chloro-3-formylquinazoline", "1,3-benzodioxole-5-methanethiol", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline in the presence of a suitable solvent and base to form 4-oxo-3-pentyl-2-quinazolinylamine.", "Step 2: Addition of 1,3-benzodioxole-5-methanethiol to the reaction mixture obtained in step 1, followed by heating to form N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanyl-2-quinazolinylamine.", "Step 3: Reaction of the product obtained in step 2 with a carboxylic acid derivative in the presence of a suitable coupling agent and base to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS番号 |

421590-57-0 |

分子式 |

C22H23N3O4S |

分子量 |

425.5 |

IUPAC名 |

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30) |

InChIキー |

SOCIRVRWXHKJPG-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)

![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)

![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)